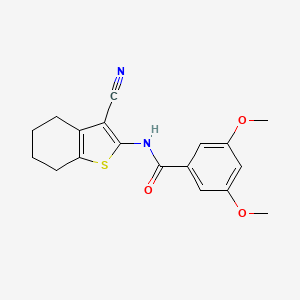

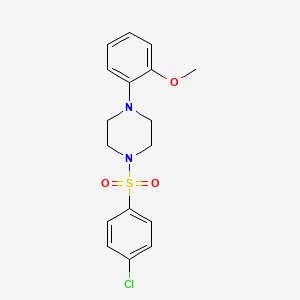

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide” is a small molecule . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .

Molecular Structure Analysis

The molecular formula of a similar compound, “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide”, is C16H13FN2OS . Its average weight is 300.351 and its monoisotopic weight is 300.073261943 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthetic Methodologies : The synthesis of benzothiophene derivatives, such as those involving the key benzothiophene structure found in N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide, has been extensively studied. For example, benzothiophen-3-ylacetonitriles have been utilized in transition-metal-free annulation reactions to form benzothienoquinolines, highlighting the compound's role in developing new synthetic pathways (Nowacki & Wojciechowski, 2017).

Antimicrobial and Docking Studies : Derivatives of thiophene have been synthesized and assessed for their antimicrobial properties, demonstrating the compound's potential in developing new antimicrobial agents. These studies include structure-activity relationship exploration and molecular docking studies to understand the mechanism of action (Talupur, Satheesh, & Chandrasekhar, 2021).

Antitumor Evaluation

- Polyfunctionally Substituted Heterocyclic Compounds : Research has focused on the antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds have shown high inhibitory effects in vitro against several human cancer cell lines, indicating the potential therapeutic value of these derivatives in cancer treatment (Shams et al., 2010).

Novel Synthetic Opioids Exploration

- The exploration of novel synthetic opioids for potential medical use or understanding their impact on drug markets has included studies on N-substituted benzamides and acetamides. Such research is critical for identifying compounds with less abuse potential and better safety profiles, although it's essential to monitor these substances for misuse (Sharma et al., 2018).

Antioxidant Activity and Lipid Protection

- Studies on novel cyanothiophene-based phenolic compounds, including those similar in structure to this compound, have shown promising antioxidant activity. These findings suggest potential applications in protecting lipids in biological membranes or other lipid-based systems, which could have implications for developing new therapeutic agents or additives for food and cosmetic products (Losada-Barreiro et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide is the Mitogen-activated protein kinase 10 (JNK3) . JNK3 is a member of the MAPK family, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

This compound interacts with its target, JNK3, in a unique way. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of JNK3 . This interaction inhibits the kinase activity of JNK3, thereby modulating the downstream cellular processes .

Biochemical Pathways

The inhibition of JNK3 by this compound affects the JNK signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting JNK3, the compound can modulate these processes, potentially leading to therapeutic effects .

Result of Action

The inhibition of JNK3 by this compound can lead to modulation of cellular processes such as cell proliferation, differentiation, and apoptosis . .

Eigenschaften

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-22-12-7-11(8-13(9-12)23-2)17(21)20-18-15(10-19)14-5-3-4-6-16(14)24-18/h7-9H,3-6H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSISSLVAUUMRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzamide](/img/structure/B2746229.png)

![2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2746235.png)

![(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2746237.png)

![propyl 4-[[(3E)-3-(4-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-5-methyl-1,2-dihydropyrazol-4-yl]oxy]benzoate](/img/structure/B2746240.png)

![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2746243.png)

![N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2746249.png)

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2746250.png)